molecular formula C17H19N3O3S B2957349 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide CAS No. 681265-36-1

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide

Cat. No.: B2957349
CAS No.: 681265-36-1
M. Wt: 345.42
InChI Key: XOGOMMQCHUFZDF-UHFFFAOYSA-N
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Description

This compound (CAS 893928-14-8) is a thieno[3,4-c]pyrazole derivative with a cyclopentanecarboxamide substituent. Its molecular formula is C₁₉H₂₁N₅O₅S (MW: 431.47 g/mol for a related analog) or C₂₃H₂₂N₄O₅S (MW: 466.51 g/mol for the parent compound) depending on substitution . Key features include:

  • Substituents: A phenyl group at position 2 and a cyclopentanecarboxamide at position 2. The cyclopentane ring introduces steric bulk and moderate lipophilicity (XLogP: 0.9) .
  • Physicochemical properties: Polar surface area (119 Ų) suggests moderate solubility, which may influence bioavailability .

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-17(12-6-4-5-7-12)18-16-14-10-24(22,23)11-15(14)19-20(16)13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGOMMQCHUFZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved by cyclization reactions involving thiophene derivatives and hydrazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities .

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thieno[3,4-c]pyrazole Derivatives

The compound’s biological and physicochemical properties are heavily influenced by substituents. Below is a comparative analysis with analogs:

Table 1: Structural and Property Comparison
Compound (CAS) Molecular Formula MW (g/mol) XLogP Polar Surface Area (Ų) Key Substituents Biological Relevance
Target Compound (893928-14-8) C₂₃H₂₂N₄O₅S 466.51 0.9 119 Cyclopentanecarboxamide Potential autotaxin inhibitor
899989-18-5 C₁₉H₂₁N₅O₅S 431.47 N/A N/A Piperazine-acetyl Unspecified (structural analog)
893928-14-8 variant C₂₃H₂₂N₄O₅S 466.51 0.9 119 4-Methoxyphenyl, pyrrolidone Unspecified (structural analog)
Key Observations:

Cyclopentanecarboxamide vs. Piperazine-Acetyl (CAS 899989-18-5): The cyclopentane group provides a rigid, non-polar core, while the piperazine-acetyl substituent introduces a polar, nitrogen-rich moiety. This difference likely alters solubility, membrane permeability, and target binding . The piperazine analog has a lower molecular weight (431.47 vs.

4-Methoxyphenyl-Pyrrolidone Variant (CAS 893928-14-8) :

  • The 4-methoxyphenyl group enhances electron-donating capacity, possibly affecting aromatic interactions in target binding.
  • The pyrrolidone ring increases polarity compared to cyclopentane, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}cyclopentanecarboxamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound based on recent findings and research studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety fused with a phenyl group and an amide linkage. The presence of the 5,5-dioxo functional group enhances its reactivity and biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight466.5 g/mol
XLogP3-AA0.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Anti-inflammatory Activity

Preliminary studies suggest that N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} exhibits significant anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds within the thienopyrazole class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Antitumor Properties

Research indicates that this compound may also possess antitumor activity. The thieno[3,4-c]pyrazole structure has been associated with various mechanisms of action against cancer cells, including:

  • Induction of apoptosis in tumor cells.
  • Inhibition of cell proliferation.
  • Disruption of cancer cell signaling pathways.

In vitro studies are necessary to confirm these activities and elucidate the underlying mechanisms involved in its action .

Study on Anti-inflammatory Effects

In a recent study involving animal models of inflammation, N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl} was administered at varying doses. The results indicated a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .

Investigation of Antitumor Activity

Another study focused on the antitumor effects of related thienopyrazole derivatives showed promising results against various cancer cell lines. The study revealed that compounds with similar structural features to N-{5,5-dioxo-2-phenyl...} inhibited the growth of breast and colon cancer cells by inducing apoptosis .

While specific mechanisms for N-{5,5-dioxo...} remain under investigation, it is hypothesized that its biological activity may be linked to:

  • Interaction with Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Receptor Modulation : Potential modulation of receptors associated with pain and inflammation could explain its analgesic properties.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells.

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